molecular formula C19H17NO B3172527 2-([1,1'-Biphenyl]-2-yloxy)-4-methylaniline CAS No. 946728-86-5

2-([1,1'-Biphenyl]-2-yloxy)-4-methylaniline

Cat. No.: B3172527
CAS No.: 946728-86-5
M. Wt: 275.3 g/mol
InChI Key: MUHPKCODMBQJNC-UHFFFAOYSA-N
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Description

Overview of Biphenyl (B1667301) Ether Scaffold in Contemporary Organic Chemistry

The synthesis of diaryl ethers has been a long-standing challenge in organic chemistry, traditionally accomplished via the Ullmann condensation. This classic method involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542), often requiring harsh conditions such as high temperatures (typically around 200°C) and stoichiometric amounts of copper. beilstein-journals.orgorganic-chemistry.org However, significant advancements have led to milder and more efficient protocols. Modern Ullmann-type reactions can be conducted under less demanding conditions, accelerated by the use of specific ligands and various copper(I) sources, making the synthesis of complex diaryl ethers more accessible. acs.orgacs.org These improvements have broadened the tolerance for various functional groups, enabling the construction of highly substituted biphenyl ether cores. acs.org Beyond the Ullmann reaction, palladium-catalyzed methods developed by Buchwald and Hartwig also provide an efficient route to C–O bond formation. beilstein-journals.org

The biphenyl ether unit is recognized as a "privileged scaffold" in medicinal chemistry, appearing in compounds with antibacterial, anti-inflammatory, antifungal, and herbicidal properties. beilstein-journals.org Its presence in complex natural products like the antibiotic vancomycin (B549263) underscores its importance. beilstein-journals.org Researchers have designed and synthesized libraries of biphenyl ether derivatives to probe biological systems, for instance, in the development of sulfatase inhibitors as potential anticancer agents. nih.govresearchgate.net

Significance of Aniline (B41778) Functionality in Chemical Synthesis and Derived Applications

Aniline and its derivatives are fundamental building blocks in organic synthesis and industrial chemistry. As the simplest aromatic amine, the aniline moiety is a precursor to a vast array of products, including dyes, polymers (notably polyurethanes via methylene (B1212753) diphenyl diisocyanate), and rubber processing chemicals. blumberginstitute.org In the pharmaceutical sector, the aniline scaffold is embedded in numerous active pharmaceutical ingredients.

The synthetic utility of anilines stems from the reactivity of the amino group and the activated aromatic ring. The lone pair of electrons on the nitrogen atom can be delocalized into the phenyl ring, making the ortho and para positions particularly susceptible to electrophilic substitution. The amino group itself acts as a potent nucleophile, enabling the formation of carbon-nitrogen (C–N) bonds, a critical transformation in the synthesis of many biologically active compounds.

The development of the Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the efficient formation of C–N bonds between aryl halides (or pseudohalides) and primary or secondary amines under relatively mild conditions. wikipedia.orgrsc.org The reaction has a broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. wikipedia.org The continued development of sophisticated phosphine (B1218219) ligands has further expanded the capabilities of this reaction, making previously challenging couplings routine. acs.org This methodology provides a direct and powerful tool for incorporating the aniline functionality into complex molecular frameworks.

Research Gaps and Rationale for Investigating 2-([1,1'-Biphenyl]-2-yloxy)-4-methylaniline and Analogues

While the biphenyl ether and aniline scaffolds are individually well-characterized and widely utilized, the specific isomeric arrangement found in this compound represents a comparatively underexplored area of chemical space. Much of the existing research on related compounds has focused on different connectivity patterns or substitution. For example, studies have investigated 4-aryloxy-N-arylanilines for their biological activities, but the ortho-linked biphenyl moiety of the target compound introduces distinct steric and electronic features. nih.gov

The primary research gap is the lack of synthetic and characterization data for this specific molecule and a systematic understanding of how its unique architecture influences its physicochemical and biological properties. The rationale for its investigation is multifold:

Novel Biological Activity: The spatial arrangement of the bulky biphenyl group ortho to the ether linkage, combined with the electronic properties of the 4-methylaniline ring, could create a unique pharmacophore. This structure could potentially interact with biological targets in a novel way compared to more linear or differently substituted analogues. Research on other complex biphenyl derivatives has revealed a wide range of pharmacological activities, including use as receptor antagonists and enzyme inhibitors. doaj.orgnih.gov

Materials Science Applications: Arylamine derivatives are widely used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and semiconductors. The specific conformation and electronic properties of this compound could lead to interesting photophysical or charge-transport properties.

Structure-Activity Relationship (SAR) Studies: Synthesizing and studying this molecule and its analogues would provide valuable data for broader SAR studies. Understanding how the ortho-biphenyl group influences activity compared to a para- or meta-substituent, or how the methyl group on the aniline ring modulates its properties, is crucial for the rational design of new functional molecules.

Hypotheses and Research Objectives

Based on the identified research gaps, several hypotheses can be formulated to guide the investigation of this compound.

Hypotheses:

Hypothesis 1: The unique three-dimensional structure imposed by the ortho-biphenyl ether linkage will result in selective biological activity (e.g., as a kinase or sulfatase inhibitor) that is distinct from its other isomers or less sterically hindered analogues.

Hypothesis 2: The combination of the electron-donating 4-methylaniline moiety and the extended π-system of the biphenyl group will endow the molecule with useful photophysical properties, making it a candidate for applications in organic electronics.

Hypothesis 3: An efficient and modular synthetic route to this compound can be developed by strategically combining modern coupling reactions, such as a copper-catalyzed Ullmann ether synthesis followed by a palladium-catalyzed Buchwald-Hartwig amination.

Research Objectives:

Synthesis and Characterization: To establish and optimize a reliable synthetic pathway to produce this compound in high purity and yield. This includes the full characterization of the compound and any intermediates using modern spectroscopic and analytical techniques (e.g., NMR, IR, Mass Spectrometry, and elemental analysis).

Physicochemical Profiling: To determine the key physicochemical properties of the molecule, such as its solubility, stability, and electronic properties (e.g., through UV-Vis and fluorescence spectroscopy and cyclic voltammetry).

Biological Screening: To perform broad biological screening of the compound against a panel of relevant targets (e.g., a kinase panel, specific receptors, or cancer cell lines) to identify any potential therapeutic applications and to begin building a structure-activity relationship profile.

Data Tables

Table 1: Physicochemical Properties of this compound Note: Some properties may be predicted from computational models due to a lack of published experimental data.

PropertyValue
Molecular Formula C₁₉H₁₇NO
Molecular Weight 275.34 g/mol
CAS Number 946728-86-5
Predicted Boiling Point 417.0 ± 40.0 °C
Predicted Density 1.129 ± 0.06 g/cm³
Predicted pKa 5.03 ± 0.10

Table 2: Comparison of Key Synthetic Reactions for Scaffold Construction

ReactionBond FormedTypical CatalystKey Features
Ullmann Condensation C(aryl)-OCopper (e.g., CuI, CuO)Classic method for diaryl ethers; modern protocols are milder and ligand-accelerated. beilstein-journals.orgacs.orgacs.org
Buchwald-Hartwig Amination C(aryl)-NPalladium (e.g., Pd(OAc)₂) with phosphine ligandsHighly versatile and efficient for forming aryl amines; broad substrate scope and functional group tolerance. wikipedia.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(2-phenylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-14-11-12-17(20)19(13-14)21-18-10-6-5-9-16(18)15-7-3-2-4-8-15/h2-13H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHPKCODMBQJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401242483
Record name 2-([1,1′-Biphenyl]-2-yloxy)-4-methylbenzenamine
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Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946728-86-5
Record name 2-([1,1′-Biphenyl]-2-yloxy)-4-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946728-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-([1,1′-Biphenyl]-2-yloxy)-4-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1,1 Biphenyl 2 Yloxy 4 Methylaniline and Analogous Aryloxy Anilines

Precursor Synthesis and Derivatization Strategies

The synthesis of the target compound necessitates the preparation of three core building blocks: a substituted biphenyl (B1667301), a substituted phenol (B47542), and a methylated aniline (B41778). The specific substitution patterns on these precursors determine the final structure of the aryloxy aniline.

Synthesis of Substituted Biphenyl Precursors

The biphenyl scaffold is a fundamental component, and its synthesis can be achieved through various cross-coupling reactions. These methods allow for the controlled formation of the C-C bond between two aryl rings, enabling the introduction of diverse functional groups. nih.govrsc.org

Key methodologies for biphenyl synthesis include:

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction between an aryl halide and an arylboronic acid is one of the most versatile and widely used methods for creating biaryl systems. It is known for its high tolerance of various functional groups. rsc.orggoogle.com For instance, the reaction of an ortho-substituted chloronitrobenzene with a substituted phenylboronic acid can be a key step, with the nitro group later being reduced to the required amine. google.com

Ullmann Reaction : The classic Ullmann reaction involves the copper-catalyzed coupling of two moles of an aryl halide at high temperatures. rsc.orgorganic-chemistry.org Modern variations have improved the reaction conditions, but it remains a staple for synthesizing symmetrical biphenyls. organic-chemistry.org Asymmetric Ullmann couplings, particularly for creating chiral biphenyls, have also been developed using nickel catalysts. rsc.org

Stille Coupling : This reaction involves the palladium-catalyzed coupling of an organotin compound with an organohalide. The mechanism proceeds through oxidative addition, transmetalation, and reductive elimination steps. rsc.org

Other Cross-Coupling Reactions : Methods such as Negishi (organozinc), Hiyama (organosilicon), and Kumada (organomagnesium) couplings also provide effective routes to biphenyl derivatives. rsc.org

The choice of method often depends on the desired substitution pattern and the availability of starting materials. For complex or sterically hindered biphenyls, such as those with multiple ortho substituents, specialized catalyst systems like those involving bulky phosphine (B1218219) ligands (e.g., SPhos) in Suzuki couplings are often necessary. rsc.orgnih.gov

Comparison of Common Biphenyl Synthesis Methods
Reaction NameKey ReagentsCatalystKey Advantages
Suzuki-Miyaura CouplingAryl Halide + Arylboronic AcidPalladiumHigh functional group tolerance, mild conditions.
Ullmann ReactionAryl Halide + Aryl HalideCopperEffective for symmetrical biphenyls.
Stille CouplingOrganotin + OrganohalidePalladiumOften proceeds under neutral conditions.
Negishi CouplingOrganozinc + OrganohalidePalladium or NickelHigh reactivity of organozinc reagents.

Synthesis of Substituted Phenol Precursors

Substituted phenols are essential intermediates, serving as the oxygen-donating component in the ether linkage. Their synthesis can be approached from several angles, depending on the required substitution pattern.

From Nonaromatic Precursors : Highly substituted phenols can be constructed from acyclic precursors. researchgate.net For example, a one-step conversion of hydroxypyrones and nitroalkenes can yield phenols with complete regiochemical control. oregonstate.edu Cycloaddition cascades, often featuring the Diels-Alder reaction, provide another powerful strategy for building the phenolic ring from the ground up. oregonstate.edu

Aromatic Substitution and Functionalization : Classic electrophilic aromatic substitution reactions on phenol itself are often limited by ortho- and para-directing effects, leading to mixtures of products. oregonstate.edunih.gov However, modern methods using directing groups can achieve high regioselectivity. oregonstate.edu

Oxidation of Arenes : The direct hydroxylation of arenes is an attractive route. Palladium-catalyzed C-H oxygenation using oxidants like tert-butyl hydroperoxide (TBHP) has been developed for this purpose. organic-chemistry.orgresearchgate.net Additionally, arylboronic acids can be efficiently oxidized to phenols using reagents like aqueous hydrogen peroxide, often under mild, metal-free conditions. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) : For electron-deficient haloarenes, SNAr reactions using a hydroxide (B78521) source can effectively produce phenols. organic-chemistry.org

Synthesis of Methylated Aniline Precursors

The 4-methylaniline (p-toluidine) moiety is another crucial building block. The synthesis of substituted anilines typically begins with a corresponding nitroaromatic compound.

Reduction of Nitroarenes : The most common industrial method for producing anilines is the catalytic hydrogenation of nitrobenzenes. This reduction can be achieved using various metal catalysts, such as iron, platinum, or nickel. This method is highly efficient for producing 4-methylaniline from 4-nitrotoluene.

Alkylation of Anilines : To produce N-methylated anilines, direct alkylation of the amino group can be performed. echemi.com Methods include using methyl halides or employing the "borrowing hydrogen" strategy, where methanol (B129727) serves as a green methylating agent in the presence of a suitable catalyst. echemi.comresearchgate.net While the target molecule contains a primary amine, these N-alkylation methods are central to the synthesis of analogous structures. Vapor-phase methylation of aniline with methanol over molecular sieve catalysts has also been systematically studied to optimize the production of N-methylaniline. researchgate.net

Formation of the Ether Linkage (O-Arylation)

The construction of the diaryl ether bond is the pivotal step that connects the biphenyl and aniline fragments. This transformation is typically achieved through copper-catalyzed cross-coupling reactions.

Ullmann-Type Coupling Reactions in Aryl Ether Formation

The Ullmann condensation is a classic method for forming C-O bonds between aryl halides and phenols. organic-chemistry.orgwikipedia.org This copper-promoted reaction traditionally required harsh conditions, such as high temperatures (often over 210°C), polar solvents, and stoichiometric amounts of copper. wikipedia.org

Traditional Ullmann Ether Synthesis: O₂NC₆H₄Cl + C₆H₅OH + KOH → O₂NC₆H₄O−C₆H₅ + KCl + H₂O (in the presence of a copper catalyst) wikipedia.org

Over the past two decades, significant advancements have been made to render the Ullmann-type coupling milder and more versatile. mdpi.com

Modern Ullmann-Type Reactions:

Catalyst Systems : The shift from stoichiometric copper powder to soluble, catalytic copper(I) or copper(II) sources has been a major improvement. wikipedia.orgmdpi.com

Ligand Development : The introduction of bidentate ligands, such as diamines, picolinic acid, and N,N-dimethylglycine, has been crucial. acs.orgorganic-chemistry.orgacs.org These ligands stabilize the copper catalyst, increase its solubility and reactivity, and allow the reaction to proceed under much milder conditions (e.g., 80-120°C). mdpi.comorganic-chemistry.orgacs.org

Substrate Scope : Modern protocols tolerate a broader range of functional groups and can be used to synthesize sterically hindered diaryl ethers. mdpi.comacs.org The reactivity of aryl halides generally follows the trend I > Br > Cl. mdpi.com

Evolution of Ullmann-Type Ether Synthesis
ParameterTraditional ConditionsModern Conditions
Copper SourceStoichiometric copper powderCatalytic Cu(I) or Cu(II) salts (e.g., CuI, Cu₂O)
TemperatureHigh (>200°C)Mild (Room temp. to 120°C)
LigandsGenerally absentDiamines, phenanthrolines, amino acids, picolinic acid
SolventsHigh-boiling polar (e.g., DMF, nitrobenzene)DMSO, DMF, Toluene
Substrate ScopeLimited, requires activated aryl halidesBroad, tolerates many functional groups

Chan-Evans-Lam Reaction Modifications for Phenol O-Arylation

The Chan-Evans-Lam (CEL) coupling, reported independently by the three scientists in 1998, represents a significant modernization of aryl ether synthesis. nih.govwikipedia.org It is a copper-catalyzed cross-coupling reaction between an arylboronic acid and an O- or N-centered nucleophile. wikipedia.orgnrochemistry.com

Key features of the CEL reaction for phenol O-arylation include:

Mild Conditions : The reaction is often performed at room temperature and is typically open to the air, with atmospheric oxygen serving as the terminal oxidant in the catalytic cycle. wikipedia.orgorganic-chemistry.org

Arylating Agent : It utilizes stable and readily available arylboronic acids instead of aryl halides. acs.org

Mechanism : The proposed mechanism involves the formation of a copper(II)-aryl complex via transmetalation, which may then disproportionate or be oxidized to a key copper(III) intermediate. Reductive elimination from this Cu(III) species forges the C-O bond and regenerates a Cu(I) species, which is then reoxidized to Cu(II) to complete the cycle. wikipedia.orgnrochemistry.comorganic-chemistry.org

Broad Scope : The reaction is compatible with a wide array of nucleophiles, including phenols, amines, amides, and carbamates. organic-chemistry.org Modifications and developments have expanded its utility to include aliphatic alcohols as well. nih.gov

The CEL coupling offers a distinct advantage over Ullmann-type reactions by avoiding the use of often less stable aryl halides and operating under significantly milder, more user-friendly conditions. nrochemistry.com

Key Components of the Chan-Evans-Lam O-Arylation
ComponentDescription/ExamplesRole in Reaction
Arylating AgentArylboronic acids, potassium organotrifluoroboratesProvides the aryl group for the ether.
NucleophilePhenols, alcoholsProvides the oxygen atom for the ether linkage.
Copper SourceCu(OAc)₂, Cu(OTf)₂Catalyzes the cross-coupling.
BasePyridine, Et₃N, K₂CO₃Facilitates deprotonation of the nucleophile.
OxidantO₂ (from air)Regenerates the active Cu(II) catalyst from Cu(I).
SolventCH₂Cl₂, THF, MeCNSolubilizes reagents and facilitates the reaction.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Aryloxy Formation

Nucleophilic aromatic substitution (SNAr) presents a classical and direct method for the formation of the aryloxy bond. chemistrysteps.comwikipedia.org This approach involves the displacement of a leaving group, typically a halide, on an aromatic ring by a nucleophile, in this case, a phenoxide. wikipedia.orgfishersci.se For the synthesis of a compound like 2-([1,1'-biphenyl]-2-yloxy)-4-methylaniline, this would typically involve the reaction of a suitably substituted nitrobiphenyl derivative with 4-methylphenoxide.

The efficiency of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. chemistrysteps.comwikipedia.org These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org In the context of synthesizing the target molecule, a nitro group on the biphenyl ring would serve as an effective activating group. Following the formation of the diaryl ether, the nitro group can then be reduced to the desired aniline functionality. chemistrysteps.com

While SNAr is a powerful tool, it is not without its limitations. The requirement for strong electron-withdrawing groups can limit the substrate scope. Additionally, harsh reaction conditions, such as high temperatures and strong bases, may be necessary, which can affect the tolerance of other functional groups within the molecule. fishersci.se More modern methods, such as transition metal-catalyzed cross-coupling reactions, have gained popularity due to their milder conditions and broader applicability. fishersci.se

Catalytic Systems for Ether Bond Construction

Transition metal catalysis has revolutionized the synthesis of diaryl ethers, offering milder and more general routes compared to traditional methods like the Ullmann condensation. rsc.orgresearchgate.net Palladium and copper-based catalytic systems are the most extensively studied and utilized for this transformation. rsc.orgacs.org

The Buchwald-Hartwig amination, primarily known for C-N bond formation, can also be adapted for the synthesis of aryl ethers by coupling alcohols with aryl halides. wikipedia.org This palladium-catalyzed reaction offers a convenient alternative to harsher methods. wikipedia.org Similarly, palladium and nickel catalysts have been developed for the decarbonylative etherification of aromatic esters to form diaryl ethers. acs.org

Copper-catalyzed methods, often referred to as Ullmann-type reactions, are also widely employed for the construction of the diaryl ether linkage. rsc.org These reactions typically involve the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. rsc.orgnih.gov Significant advancements in this area have focused on the development of ligands that improve the efficiency and scope of the reaction, allowing for lower catalyst loadings and milder reaction conditions. acs.orgnih.gov For instance, the use of ligands like N,N'-bis(2-phenylphenyl)oxalamide (BPPO) with copper(I) iodide has been shown to be effective at low catalyst loadings. acs.org Nanoparticle-based catalysts, such as copper nanoparticles supported on carbon nanofibers, have also been explored to facilitate these coupling reactions with good recyclability. nih.gov

Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis

Catalytic SystemMetalTypical SubstratesKey Advantages
Buchwald-Hartwig TypePalladiumAryl halides, AlcoholsMilder conditions than Ullmann
Decarbonylative EtherificationPalladium, NickelAromatic estersAlternative substrate class
Ullmann CondensationCopperAryl halides, PhenolsWell-established, various ligands available
Chan-Lam CouplingCopperArylboronic acids, PhenolsMild, ligand-free options

Formation of the Aniline Linkage (N-Arylation)

The formation of the aniline linkage, or N-arylation, is a critical step in the synthesis of the target molecule and its analogs. This transformation involves the creation of a carbon-nitrogen bond between an aryl group and an amine.

Buchwald-Hartwig Amination Strategies for Aryl Amine Synthesis

The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for the synthesis of aryl amines. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides or triflates and a wide variety of amines, including primary and secondary amines. wikipedia.orgyoutube.com The reaction has largely replaced harsher classical methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand coordinated to the palladium center. youtube.com The development of bulky, electron-rich ligands, such as XPhos, SPhos, and BrettPhos, has been instrumental in improving the efficiency and scope of the reaction. youtube.comtcichemicals.com These ligands facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com

For the synthesis of a complex molecule like this compound, the Buchwald-Hartwig amination could be employed to couple an appropriately substituted aryloxy aryl halide with an aniline or an ammonia (B1221849) equivalent. The reaction typically requires a palladium precursor, a suitable phosphine ligand, and a base. libretexts.orgtcichemicals.com

Suzuki-Miyaura Cross-Coupling in Conjunction with Amination Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, primarily used for the formation of carbon-carbon bonds. nih.gov It involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.gov While not a direct method for C-N bond formation, it is a crucial tool for constructing the biphenyl core of the target molecule. google.com

In a synthetic strategy for this compound, the Suzuki-Miyaura coupling would be used to create the biphenyl moiety first. For example, an ortho-halonitrobenzene could be coupled with a phenylboronic acid. google.com The resulting nitrobiphenyl can then be functionalized with the 4-methylphenoxy group via SNAr or a catalytic etherification, followed by reduction of the nitro group to the aniline.

Alternatively, a Suzuki-Miyaura reaction can be performed on substrates already containing the aniline functionality, provided the amino group is suitably protected or the reaction conditions are carefully chosen to avoid side reactions. nih.gov Recent developments have focused on performing this coupling on unprotected ortho-bromoanilines, expanding the utility of this reaction in the synthesis of complex anilines. nih.gov Nickel-catalyzed Suzuki-Miyaura reactions have also been explored as a cost-effective alternative to palladium. researchgate.net

Alternative Transition Metal-Catalyzed N-Arylation Methods

While palladium catalysis dominates the field of N-arylation, other transition metals have also been successfully employed. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, represents one of the earliest methods for forming aryl-nitrogen bonds. wikipedia.org Although these reactions often require high temperatures, advancements in ligand development have led to milder and more efficient copper-catalyzed amination protocols. organic-chemistry.org

Nickel-catalyzed N-arylation has emerged as a promising and more economical alternative to palladium-based systems. organic-chemistry.orgbohrium.com Nickel catalysts, often in combination with phosphine ligands, can effectively catalyze the cross-coupling of aryl halides with amines. organic-chemistry.org These methods have been successfully applied to the synthesis of various diaryl- and triarylamines. bohrium.com

Other transition metals, such as rhodium, have been investigated for specific N-arylation reactions, although they are less commonly used for general aryl amine synthesis compared to palladium, copper, and nickel. nih.gov The choice of metal and ligand is often crucial for achieving high yields and selectivity, and depends on the specific substrates being coupled.

Table 2: Overview of Transition Metal-Catalyzed N-Arylation Methods

MethodMetal CatalystKey Features
Buchwald-Hartwig AminationPalladiumBroad substrate scope, mild conditions, various effective ligands. wikipedia.orgyoutube.com
Ullmann/Goldberg ReactionCopperClassical method, often requires higher temperatures, ligand development has improved conditions. wikipedia.orgorganic-chemistry.org
Nickel-Catalyzed AminationNickelCost-effective alternative to palladium, effective for various aryl halides and amines. organic-chemistry.orgbohrium.com
Rhodium-Catalyzed ArylationRhodiumLess common, used for specific transformations. nih.gov

One-Pot and Tandem Reaction Sequences for Integrated Synthesis

To improve synthetic efficiency and reduce waste, one-pot and tandem reaction sequences are highly desirable. These strategies involve performing multiple reaction steps in a single reaction vessel without the isolation of intermediates. mdpi.comnih.gov

For the synthesis of complex molecules like aryloxy anilines, a one-pot approach could involve the sequential formation of the C-O and C-N bonds. For instance, a diaryl ether could be formed in the first step, followed by the introduction of the amine functionality in a subsequent step within the same pot. rsc.org This approach streamlines the synthetic process, saving time and resources.

Tandem reactions, where a single catalyst promotes multiple transformations in a cascade, are also an elegant strategy. While specific tandem reactions for the direct synthesis of this compound are not widely reported, the principles of tandem catalysis are applicable. For example, a reaction sequence could be designed where a cross-coupling reaction to form the biphenyl unit is followed by an intramolecular amination or etherification. The development of such integrated synthetic routes remains an active area of research, aiming for more atom-economical and environmentally benign chemical processes.

Regioselective Synthesis Considerations for Ortho-Substituted Aryloxy Anilines

The synthesis of ortho-substituted aryloxy anilines, such as this compound, demands precise control over the regiochemical outcome of the C-O bond formation. The primary challenge lies in directing the aryloxy group specifically to the position adjacent to the amino group, overcoming the electronic and steric factors that might favor substitution at the para position. Several strategies have been developed to address this, primarily revolving around copper- and palladium-catalyzed cross-coupling reactions.

Ullmann Condensation: The Ullmann condensation, a classical copper-catalyzed method for forming C-O and C-N bonds, is a foundational approach. wikipedia.org Traditionally, these reactions require harsh conditions, including high temperatures (often exceeding 200°C) and polar solvents like DMF or nitrobenzene. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands, allowing for milder reaction conditions. wikipedia.orgsemanticscholar.org A key factor in achieving ortho-selectivity with Ullmann-type reactions is the "ortho-effect." semanticscholar.orgnih.gov The presence of certain functional groups at the ortho position of one of the coupling partners can facilitate the reaction, presumably through a chelation-assisted mechanism that stabilizes the copper catalyst and directs the coupling to the adjacent site. semanticscholar.org For instance, groups like -COOH, -CONH₂, or even a pre-existing amino group can promote ortho-arylation. nih.gov While direct synthesis of the target molecule via an Ullmann ether synthesis between 2-bromoaniline (B46623) and 2-phenylphenol (B1666276) (or vice versa) is conceivable, controlling selectivity can be difficult. A more controlled approach might involve coupling an ortho-halonitrobenzene with the appropriate phenol, followed by reduction of the nitro group to an amine.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination represents a more contemporary and often more versatile palladium-catalyzed method for C-N bond formation. wikipedia.orglibretexts.org This reaction is also adaptable for C-O bond formation (etherification), providing a powerful alternative to the Ullmann condensation. wikipedia.org The key to success in Buchwald-Hartwig reactions lies in the choice of the phosphine ligand, which coordinates to the palladium center and modulates its reactivity. youtube.com Bulky, electron-rich phosphine ligands can enhance the rates of the crucial oxidative addition and reductive elimination steps in the catalytic cycle. youtube.com

For the regioselective synthesis of ortho-aryloxy anilines, a directing group strategy is often employed. Various directing groups can be installed on the aniline nitrogen to guide a metal catalyst to a specific C-H bond at the ortho position for functionalization. While many C-H amination methods have been developed, achieving regioselective C-O bond formation at the ortho position of an existing aniline derivative can still be challenging. acs.org An alternative strategy is to construct the diaryl ether first and then introduce the nitrogen functionality. For example, coupling an ortho-halobiphenyl with a protected ortho-aminophenol derivative can provide a viable route.

Recent developments have also explored transition-metal-catalyzed C-H amination of arenes, which can offer direct routes to arylamines. acs.org Several catalytic systems based on palladium, copper, rhodium, and other metals have been reported for the ortho-selective C-H amination of aniline derivatives, providing a potential pathway to complex structures. acs.orgrsc.org

MethodCatalyst SystemKey Features for Ortho-SelectivityTypical Conditions
Ullmann Condensation Copper (CuI, Cu₂O) with ligands (e.g., phenanthroline, L-proline)Chelation assistance from ortho directing groups (-COOH, -NH₂). semanticscholar.orgnih.govresearchgate.netHigh temperatures (>150°C), polar solvents (DMF, NMP). wikipedia.org
Buchwald-Hartwig Etherification Palladium (Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands (e.g., XPhos, SPhos)Ligand steric bulk and electronics can influence selectivity; often used in building the ether linkage before amination. youtube.comModerate temperatures (80-120°C), various solvents (toluene, dioxane). acsgcipr.org
Directed C-H Functionalization Various metals (Pd, Rh, Cu) with directing groups on the aniline nitrogenDirects the catalyst to the ortho C-H bond for subsequent functionalization. acs.orgrsc.orgVaries widely based on the specific catalytic system.

Synthetic Route Optimization and Yield Enhancement

Optimizing the synthesis of this compound involves a systematic approach to refining reaction parameters to maximize yield, minimize byproducts, and ensure scalability. The principles of optimization can be applied to key cross-coupling reactions like the Ullmann condensation or Buchwald-Hartwig amination, which are the most probable routes for synthesizing the diaryl ether or C-N bond.

Catalyst and Ligand Selection: The choice of catalyst and ligand is arguably the most critical factor in modern cross-coupling reactions. For palladium-catalyzed reactions, catalyst loading should be optimized; lower loadings are economically and environmentally preferable but may require longer reaction times or higher temperatures. acsgcipr.org The ligand's structure is crucial; bulky, electron-rich phosphine ligands often promote the high efficiency required for coupling sterically hindered substrates, which is relevant for forming an ortho,ortho'-disubstituted biaryl ether system. youtube.com For copper-catalyzed Ullmann reactions, the addition of ligands like L-proline or N-methylglycine has been shown to dramatically improve yields and allow for milder conditions. researchgate.net

Solvent and Base: The solvent and base play integral roles in the catalytic cycle. The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Common solvents for cross-coupling include toluene, dioxane, and DMF. acsgcipr.org The choice of base is critical for the deprotonation of the amine or phenol nucleophile. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently used. researchgate.net The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, stronger bases may be required for less acidic nucleophiles, but they can also promote side reactions.

Temperature and Reaction Time: These parameters are interdependent and must be optimized to ensure the reaction proceeds to completion without significant degradation of reactants or products. High temperatures can increase reaction rates but may also lead to the formation of byproducts. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

Reactant Stoichiometry: Adjusting the ratio of the reactants can also enhance yield. Using a slight excess of one of the coupling partners, often the more readily available or less expensive one, can help drive the reaction to completion. researchgate.net However, a large excess should be avoided as it can complicate purification. acsgcipr.org

A hypothetical optimization study for a Buchwald-Hartwig etherification to form the C-O bond is presented below, based on general principles found in the literature for analogous reactions.

ParameterVariationRationalePotential Outcome
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalyst choice can affect initiation and stability of the active Pd(0) species.Pd₂(dba)₃ is often preferred for its stability and direct generation of Pd(0).
Ligand XPhos, SPhos, RuPhosLigands have different steric and electronic properties affecting catalytic activity. youtube.comBulky ligands like XPhos are often effective for sterically demanding couplings.
Base K₃PO₄, Cs₂CO₃, NaOtBuBase strength and solubility influence the rate of deprotonation and catalyst turnover.Cs₂CO₃ is a strong, soluble base often effective in C-O couplings. NaOtBu is a very strong base suitable for C-N couplings. researchgate.net
Solvent Toluene, Dioxane, DMFSolvent polarity and boiling point affect solubility and reaction temperature.Toluene is a common non-polar solvent; dioxane is often used but has environmental concerns. acsgcipr.org
Temperature 80°C, 100°C, 120°CBalances reaction rate against potential for side reactions and decomposition.Higher temperatures may be needed but require careful monitoring.

By systematically varying these parameters, an optimal set of conditions can be identified to maximize the yield and purity of the desired ortho-substituted aryloxy aniline product.

Theoretical and Computational Investigations of 2 1,1 Biphenyl 2 Yloxy 4 Methylaniline

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. These computational methods could provide significant insights into the behavior of 2-([1,1'-Biphenyl]-2-yloxy)-4-methylaniline.

Geometry Optimization and Electronic Structure Analysis

A foundational step in the computational study of a molecule is geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the most stable three-dimensional arrangement of atoms in this compound would be determined by finding the minimum energy conformation. This process would yield precise information on bond lengths, bond angles, and dihedral angles, offering a detailed view of its molecular architecture. The analysis would likely reveal the degree of twisting between the two phenyl rings of the biphenyl (B1667301) group and the orientation of the aniline (B41778) and ether moieties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, the HOMO would likely be localized on the electron-rich aniline and biphenyl rings, while the LUMO might be distributed across the biphenyl system. The specific energies and spatial distributions of these orbitals would be determined through DFT calculations.

Below is a hypothetical data table illustrating the type of information that would be generated from a HOMO-LUMO analysis:

ParameterHypothetical Value (eV)
HOMO Energy-5.50
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)4.30

Electrostatic Potential Mapping and Reactivity Descriptors

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential (typically colored red or yellow) would be expected around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the amine group. From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) could be calculated to quantify the molecule's reactivity.

A hypothetical data table for reactivity descriptors is presented below:

Reactivity DescriptorHypothetical Value
Electronegativity (χ)3.35 eV
Chemical Hardness (η)2.15 eV
Global Softness (S)0.465 eV⁻¹

Spectroscopic Property Prediction and Validation

DFT calculations can also predict various spectroscopic properties, such as infrared (IR), Raman, and UV-Visible spectra. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated and compared with experimental data to validate the accuracy of the computational model. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Visible absorption, providing insights into the molecule's photophysical properties.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in drug discovery and design.

Prediction of Binding Modes and Affinities with Biological Targets

If this compound were to be investigated as a potential therapeutic agent, molecular docking simulations would be employed to explore its interactions with specific biological targets, such as enzymes or receptors. The simulation would predict the binding mode, identifying key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the target protein. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), would quantify the strength of the interaction. A lower binding energy typically indicates a more stable and favorable interaction.

A hypothetical data table summarizing docking results against a putative protein target is shown below:

Biological TargetBinding Affinity (kcal/mol)Key Interacting Residues
Protein Kinase X-8.5TYR 23, LEU 88, LYS 45
Cytochrome P450 Y-7.2PHE 112, ILE 205, ARG 310

Lack of Specific Research Data for this compound Prevents In-Depth Theoretical Analysis

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound This compound . While computational studies are prevalent for various substituted biphenyl and aniline derivatives, specific research focusing on the intricate intermolecular interactions, conformational dynamics, and structure-property relationships of this particular molecule is not publicly available. Consequently, a detailed analysis as outlined in the requested article structure cannot be provided at this time.

The specified sections for the article, namely the "Analysis of Key Intermolecular Interactions," "Conformational Analysis and Molecular Dynamics Simulations," and "Structure-Property Relationship (SPR) Studies from a Theoretical Perspective," necessitate dedicated computational research. Such studies would typically involve quantum chemical calculations and molecular dynamics simulations to elucidate the behavior of the molecule at an atomic level.

In the absence of such specific research, any attempt to detail the hydrogen bonding, hydrophobic contacts, conformational preferences, or the relationship between the structure of this compound and its properties would be purely speculative. Adherence to scientific accuracy and the strict constraints of the request preclude the generation of content that is not substantiated by direct research on the target compound.

Further computational studies are required to build a foundational understanding of the molecular properties and interactions of this compound. Future research in this area would be invaluable for creating a comprehensive and accurate theoretical profile of this compound.

Chemical Reactivity and Mechanistic Pathways of 2 1,1 Biphenyl 2 Yloxy 4 Methylaniline Derivatives

Reactions at the Aniline (B41778) Nitrogen Center

The nitrogen atom of the aniline group possesses a lone pair of electrons, making it nucleophilic and basic. This characteristic is central to many of its reactions.

Electrophilic Aromatic Substitution on the Aniline Ring

The aniline moiety in 2-([1,1'-Biphenyl]-2-yloxy)-4-methylaniline is highly activated towards electrophilic aromatic substitution. lkouniv.ac.inquora.com The amino (-NH2) group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. wikipedia.orgmakingmolecules.com This significantly enhances the nucleophilicity of the ring, making it susceptible to attack by electrophiles.

The presence of the bulky 2-([1,1'-biphenyl]-2-yloxy) substituent at the ortho position and the methyl group at the para position will sterically and electronically influence the regioselectivity of these substitutions. The primary positions for electrophilic attack will be the remaining ortho and para positions relative to the amino group. Given that the para position is already occupied by a methyl group, substitution is most likely to occur at the ortho position that is not sterically hindered by the biphenyl-oxy group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens (e.g., Br2, Cl2) can proceed rapidly, often without the need for a Lewis acid catalyst, leading to the introduction of halogen atoms onto the aniline ring. lkouniv.ac.in

Nitration: The introduction of a nitro group (-NO2) can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com However, the strongly acidic conditions can lead to the protonation of the amino group, forming an anilinium ion, which is a deactivating, meta-directing group. This can result in a mixture of products.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H) onto the ring. wikipedia.org

Reaction Reagents Expected Major Product
BrominationBr2 in a non-polar solvent6-Bromo-2-([1,1'-biphenyl]-2-yloxy)-4-methylaniline
NitrationHNO3, H2SO4Mixture of ortho and meta nitro derivatives
SulfonationFuming H2SO46-Amino-3-([1,1'-biphenyl]-2-yloxy)-5-methylbenzenesulfonic acid

Oxidation Pathways of the Aniline Moiety

The aniline functional group is susceptible to oxidation, and the course of the reaction is highly dependent on the oxidant and the reaction conditions. The oxidation of anilines can lead to a variety of products, including nitroso compounds, nitro compounds, and polymeric materials.

The presence of the electron-donating methyl group and the bulky ether substituent on the aniline ring of this compound will influence the oxidation process. The oxidation can be complex, and careful control of reaction conditions is necessary to achieve selective transformation. Electrochemical oxidation is another pathway that can lead to the formation of various products through different mechanistic routes. mdpi.com

Oxidizing Agent Potential Products
Peroxy acids (e.g., m-CPBA)Nitroso or nitro derivatives
Chromic acid (H2CrO4)Complex mixtures, potential for polymerization
Selenium dioxide (SeO2)Can lead to diaryl selenides through electrophilic substitution and subsequent reactions. beilstein-journals.org

Diazotization and Coupling Reactions

Primary aromatic amines like this compound can undergo diazotization when treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. This reaction converts the amino group into a diazonium salt (-N2+).

The resulting diazonium salt is a versatile intermediate that can participate in a wide range of coupling reactions, known as azo coupling. In these reactions, the diazonium salt acts as an electrophile and reacts with an activated aromatic ring (the coupling component), such as a phenol (B47542) or another aniline, to form an azo compound. These compounds are often highly colored and are used as dyes.

Diazotization Reaction: this compound + NaNO2 + 2HCl → [2-([1,1'-Biphenyl]-2-yloxy)-4-methylphenyl]diazonium chloride + NaCl + 2H2O

Azo Coupling Example (with Phenol): [2-([1,1'-Biphenyl]-2-yloxy)-4-methylphenyl]diazonium chloride + Phenol → 2-([1,1'-Biphenyl]-2-yloxy)-4-methyl-6-(p-hydroxyphenylazo)aniline + HCl

Formation of Schiff Bases and Related Imines

The primary amino group of this compound can react with aldehydes and ketones in a condensation reaction to form Schiff bases, also known as imines. researchgate.netuobasrah.edu.iq This reaction typically involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases is often catalyzed by an acid or a base and is a reversible process. The stability of the resulting imine is influenced by the electronic and steric properties of both the aniline and the carbonyl compound. The presence of the bulky biphenyl-oxy group may sterically hinder the approach to the nitrogen, potentially affecting the rate of reaction. A study on N-benzylidene-[1,1'-biphenyl]-2-amines has shown that the phenyl substituent on the aniline moiety is critical for their reactivity under photoredox conditions. nih.gov

Carbonyl Compound Reaction Conditions Product Type
BenzaldehydeAcid or base catalyst, removal of waterN-(2-([1,1'-Biphenyl]-2-yloxy)-4-methylphenyl)-1-phenylmethanimine
AcetoneAcid or base catalyst, removal of waterN-(2-([1,1'-Biphenyl]-2-yloxy)-4-methylphenyl)propan-2-imine
SalicylaldehydeReflux in ethanol (B145695)N-(2-([1,1'-Biphenyl]-2-yloxy)-4-methylphenyl)-2-hydroxybenzylideneamine

Reactivity of the Ether Linkage

The diaryl ether bond is generally quite stable due to the sp2 hybridization of the carbon atoms and the delocalization of electrons. However, it can be cleaved under specific and often harsh reaction conditions.

Cleavage Reactions of the Aryl Ether Bond

The cleavage of the aryl ether bond in this compound would involve breaking the C-O bond between the biphenyl (B1667301) and the methylaniline moieties. This can be achieved through several methods:

Reductive Cleavage: Transition-metal-free methods using reagents like triethylsilane in combination with a base can effectively cleave diaryl ethers. researchgate.net Catalytic systems, such as those employing cobalt and zinc, have also been developed for the efficient cleavage of aryl-ether linkages, particularly in the context of lignin (B12514952) model compounds. rsc.org

Nucleophilic Aromatic Substitution (SNAr): Cleavage can occur via an SNAr mechanism if one of the aromatic rings is sufficiently electron-deficient. In the case of this compound, neither ring is strongly activated for nucleophilic attack. However, electrochemical methods can facilitate SNAr reactions of diaryl ethers with various nucleophiles under mild conditions. rsc.org

Hydrolytic Cleavage: Cleavage of the ether bond by hydrolysis is generally difficult and requires high temperatures and pressures, often in the presence of strong acids or bases.

Catalytic Hydrogenolysis: This method involves the use of a metal catalyst (e.g., Palladium, Nickel) and a source of hydrogen to cleave the C-O bond.

The specific conditions required for the cleavage of the aryl ether bond in this compound would need to be determined experimentally, but the general principles of diaryl ether cleavage would apply.

Cleavage Method Reagents/Conditions Potential Products
Reductive CleavageEt3SiH / KOtBu[1,1'-Biphenyl]-2-ol and 4-methylaniline
Catalytic HydrogenolysisH2, Pd/C, high temperature/pressure[1,1'-Biphenyl]-2-ol and 4-methylaniline
Electrochemical SNArElectrochemical cell, nucleophileVaries depending on the nucleophile and reaction pathway

Stabilization Effects of the Biphenyl System on the Ether Linkage

The diaryl ether linkage (C-O-C) in this compound is notably stable, a characteristic feature of such structures. This stability arises primarily from electronic effects inherent to the aromatic systems it connects. The oxygen atom of the ether possesses lone pairs of electrons that can be delocalized into the π-electron systems of both the biphenyl ring and the 4-methylaniline ring.

Transformations Involving the Biphenyl Core

The biphenyl core of the molecule provides a scaffold for a variety of chemical transformations, allowing for the synthesis of more complex derivatives.

The this compound molecule contains three aromatic rings, each with different susceptibility and regioselectivity towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com The outcome of such reactions is dictated by the directing effects of the existing substituents. libretexts.orgunizin.org

Ring A (Phenyl ring of biphenyl, attached to the ether oxygen): This ring is activated by the electron-donating resonance effect of the large aryloxy group (-OAr). This group is an ortho, para-director. libretexts.org

Ring B (Terminal phenyl ring of biphenyl): This ring is weakly activated by the substituted phenyl group and directs incoming electrophiles to its own ortho and para positions. Competitive nitration experiments have shown that biphenyl can nitrate (B79036) faster than toluene, indicating the activating nature of a phenyl substituent. spu.edu

Ring C (4-methylaniline ring): This ring is the most activated towards electrophilic substitution. It bears three activating substituents: the extremely powerful amino group (-NH2), the weakly activating methyl group (-CH3), and the strongly activating aryloxy group (-OAr). quora.combrainly.in All three are ortho, para-directors. The amino group is the dominant directing group. libretexts.org Since its para position is blocked by the methyl group, substitution is strongly favored at the ortho positions (C3 and C5). Due to the high reactivity of arylamines, reactions like nitration can lead to overreaction and oxidative decomposition. libretexts.org To achieve monosubstitution, the activating effect of the amino group often needs to be moderated, for example, by acetylation to form an amide. ncert.nic.inlibretexts.org

The regioselectivity of these substitutions is highly dependent on the reaction conditions and the nature of the electrophile. semanticscholar.orgresearchgate.net

Interactive Table: Directing Effects of Substituents on Aromatic Rings of this compound for Electrophilic Aromatic Substitution

RingPositionSubstituentType of DirectorActivating/Deactivating EffectPredicted Major Substitution Site(s)
Ring A C2'-O-Ar (Aryloxy)Ortho, ParaActivatingC3', C5', C6'
C1'-C6H5 (Phenyl)Ortho, ParaWeakly Activating
Ring B C1''-C6H4- (Subst. Phenyl)Ortho, ParaWeakly ActivatingC2'', C4'', C6''
Ring C C1-NH2 (Amino)Ortho, ParaStrongly ActivatingC3, C5
C2-O-BiphenylOrtho, ParaStrongly Activating
C4-CH3 (Methyl)Ortho, ParaWeakly Activating

The biphenyl core can be further functionalized using metal-catalyzed cross-coupling reactions. researchgate.net While the native C-H bonds can be activated under certain conditions, these reactions are most effectively performed on halogenated or triflated derivatives of the parent molecule. Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netwikipedia.orgwikipedia.orgresearchgate.netlibretexts.orgmdpi.comwikipedia.org

For instance, a bromo-derivative of this compound could undergo a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst to generate a terphenyl or even more complex polyaromatic structure. gre.ac.uk Similarly, a Buchwald-Hartwig amination could be employed to introduce additional amine functionalities. acs.orgopenochem.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. acs.orgchemrxiv.org

Interactive Table: Hypothetical Metal-Catalyzed Cross-Coupling Reactions on a Bromo-Derivative

Reaction NameCoupling PartnersCatalyst System (Typical)Product Type
Suzuki-Miyaura Bromo-derivative + Arylboronic AcidPd(PPh3)4 + Base (e.g., Na2CO3)Terphenyl derivative
Buchwald-Hartwig Bromo-derivative + Secondary AminePd(OAc)2 + Ligand (e.g., XPhos) + Base (e.g., NaOtBu)Diamine derivative
Sonogashira Bromo-derivative + Terminal AlkynePdCl2(PPh3)2 + CuI + Base (e.g., Et3N)Alkynyl derivative
Stille Bromo-derivative + OrganostannanePd(PPh3)4Aryl- or vinyl-substituted derivative

Impact of the Methyl Substituent on Reactivity and Selectivity

The methyl group at the C4 position of the aniline ring has a significant influence on the molecule's reactivity and the selectivity of its reactions.

Steric and Positional Effect: A crucial role of the methyl group is positional. By occupying the C4 position, it blocks the para-position relative to the powerful amino directing group. In electrophilic aromatic substitution, this steric blockade prevents the formation of the para-substituted isomer, thereby increasing the selectivity for substitution at the available ortho positions (C3 and C5). libretexts.org This directing effect is a common strategy in organic synthesis to control the regiochemical outcome of reactions on highly activated rings.

Mechanistic Investigations of Chemical Transformations

The mechanism of electrophilic aromatic substitution proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com First, the π-system of an aromatic ring attacks the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. researchgate.netacs.orgnih.gov This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. The stability of this intermediate is key to determining the reaction's rate and regioselectivity. Activating groups, like the amino, aryloxy, and methyl groups on Ring C, stabilize the positive charge in the arenium ion, particularly when the attack is at the ortho or para positions, thus accelerating the reaction. libretexts.orgfiveable.me In the second, faster step, a base removes a proton from the carbon atom that was attacked, restoring aromaticity and yielding the substituted product.

For metal-catalyzed cross-coupling reactions, the mechanism generally follows a catalytic cycle involving the metal catalyst, typically palladium. wikipedia.orgnobelprize.org For a Suzuki coupling, the cycle involves:

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide derivative.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond of the product and regenerating the palladium(0) catalyst.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these mechanistic pathways, elucidating transition state structures, and predicting reaction energetics and selectivity for complex molecules. nih.govnih.govnih.govrsc.org

Advanced Research Applications of 2 1,1 Biphenyl 2 Yloxy 4 Methylaniline

Applications in Advanced Materials Science

The exploration of 2-([1,1'-Biphenyl]-2-yloxy)-4-methylaniline in materials science is driven by the versatile functionalities of its constituent parts: the aniline (B41778) moiety, a well-known precursor for conducting polymers, and the biphenyl (B1667301) group, a common component in organic electronics and porous materials.

Integration into Polymeric Systems (e.g., Polyanilines)

The polymerization of aniline and its derivatives is a foundational method for producing electrically conductive polymers. Introducing substituents onto the aniline ring is a key strategy to modify the properties of the resulting polyaniline (PANI). The incorporation of the this compound monomer into a PANI backbone is expected to significantly alter the polymer's characteristics.

The properties of PANI derivatives are heavily influenced by the electronic and steric effects of substituents on the aromatic ring. The bulky 2-([1,1'-biphenyl]-2-yloxy) group in this compound introduces significant steric hindrance, which can disrupt the planarity of the polymer chain and reduce intermolecular interactions. This disruption is a well-established method to enhance the solubility of otherwise intractable polymers like PANI in common organic solvents. lettersonmaterials.com The increased flexibility of the macromolecular chain compared to the rigid structure of unsubstituted PANI is a direct result of these bulky additions.

Furthermore, the nature of the substituent dictates the final morphology of the polymer films. Studies on various substituted polyanilines have shown that the surface structure, from granular to porous or spherical, is directly related to the interactions between monomeric units during polymerization. lettersonmaterials.com The unique shape of the this compound monomer would likely lead to a distinct supramolecular structure and surface morphology in the resulting polymer, which in turn affects its sensory and electrical properties.

Table 1: Expected Influence of the this compound Moiety on Polyaniline Properties

PropertyInfluence of SubstituentUnderlying Mechanism
SolubilityIncreasedSteric hindrance from the bulky biphenyl group reduces intermolecular chain packing, enhancing interaction with solvents.
MorphologyAltered (e.g., increased porosity)The non-planar structure disrupts regular chain stacking, potentially creating a more amorphous and porous film structure. lettersonmaterials.com
ConductivityPotentially decreasedSteric effects can twist the polymer backbone, reducing π-orbital overlap and thus charge carrier mobility along the chain.
Thermal StabilityPotentially increasedThe rigid biphenyl unit can increase the degradation temperature of the polymer.

While the introduction of bulky substituents can enhance solubility, it often comes at the cost of electrical conductivity. The twisting of the polymer backbone caused by steric hindrance can impede the delocalization of electrons along the conjugated system, which is essential for charge transport. However, conductive polymer films can still be fabricated, and their properties can be tuned. google.com The conductivity of films made from PANI derivatives is highly dependent on the morphology and the level of doping. lettersonmaterials.com Films made from polymers incorporating this compound could find use in applications where moderate conductivity combined with high solubility and specific morphology is required, such as in sensors, antistatic coatings, and flexible electronics. mdpi.comgoogle.com Research has shown that even with reduced conductivity, such materials can be effectively used in Schottky diodes and other electronic devices. utoronto.ca

Role in Organic Electronic Materials (e.g., OLEDs, LCDs, Organic Semiconductors)

The biphenyl and aniline moieties are fundamental building blocks in the field of organic electronics. Molecules incorporating these structures are frequently used as hole transport materials (HTLs), electron transport materials (ETLs), or emissive components in Organic Light Emitting Diodes (OLEDs). northwestern.eduktu.edu For instance, N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) is a classic example of a biphenyl-containing hole transport material. ktu.edu

The structure of this compound, which combines a hole-transporting aniline group with a bulky, electronically active biphenyl unit, makes it a candidate for several roles in OLEDs. dtic.mil It could potentially function as:

A host material in the emissive layer, where its high thermal stability and amorphous morphology could prevent crystallization and improve device lifetime.

A hole-transporting material , leveraging the properties of the aniline core.

A component in a thermally activated delayed fluorescence (TADF) emitter , where the twisted geometry between the donor (aniline) and acceptor (potentially a modified biphenyl) parts could lead to a small singlet-triplet energy gap, enhancing device efficiency. chemrxiv.org

Exploration in Metal-Organic Frameworks (MOFs) and Organic Polymers of Intrinsic Microporosity (OMIMs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is critical in determining the pore size, shape, and functionality of the resulting framework. researchgate.netmdpi.com Biphenyl derivatives, often functionalized with coordinating groups like carboxylates or imidazoles, are widely used as rigid linkers to build porous MOFs for applications in gas storage, separation, and sensing. researchgate.netrsc.orgresearchgate.net The aniline group on this compound can be chemically modified to introduce coordinating sites (e.g., by converting the amino group to an imine or by attaching carboxyl groups), making it a viable candidate as a bespoke linker for creating functional MOFs. nih.gov The inherent chirality and bulkiness of the ligand could lead to novel network topologies and functionalities.

Organic Polymers of Intrinsic Microporosity (OMIMs or PIMs) are amorphous polymers that possess permanent, interconnected micropores. researchgate.netchempedia.info This porosity arises from an inefficient packing of their rigid and contorted macromolecular chains. researchgate.netresearchgate.net The synthesis of PIMs typically involves the polymerization of monomers that have rigid, non-planar structures. The molecular structure of this compound, with its twisted biphenyl system and bulky side group, is an ideal characteristic for a monomer intended for PIM synthesis. mdpi.com A polymer derived from this monomer would be unable to pack efficiently in the solid state, leading to the creation of a high free volume material with potential applications in membrane-based gas separation, nanofiltration, and as a sorbent material. mdpi.com

Table 2: Potential of this compound in Porous Materials

Material TypePotential RoleKey Structural Feature
Metal-Organic Frameworks (MOFs)Organic Linker (after functionalization)Rigid and bulky biphenyl backbone provides structural integrity and potential for porous network formation. researchgate.net
Polymers of Intrinsic Microporosity (PIMs)MonomerThe contorted and rigid molecular shape prevents efficient polymer chain packing, creating intrinsic microporosity. researchgate.netresearchgate.net

Potential in Advanced Adhesives and Coatings

The properties that make substituted polyanilines interesting for electronic applications—such as improved solubility, film-forming capabilities, and environmental stability—also make them candidates for use in specialty coatings. lettersonmaterials.com Polyaniline itself is known for its corrosion protection properties. A polymer derived from this compound could be formulated into a solution-processable coating with enhanced adhesion and thermal stability due to the bulky, rigid biphenyl groups.

In the realm of advanced coatings, there is a continuous demand for materials that offer a combination of durability, chemical resistance, and ease of application. olinepoxy.com The incorporation of the chemically robust biphenyl moiety into a polymer matrix can enhance these properties. Furthermore, the ability to process the material from organic solvents allows for the formulation of high-solids coatings with low volatile organic compound (VOC) emissions, which is environmentally advantageous. While not a primary application area, the unique combination of solubility, rigidity, and film-forming properties suggests that polymers based on this monomer could be explored for high-performance protective coatings or as an additive to improve the properties of existing adhesive and coating formulations.

Catalytic Utility and Ligand Design

The molecular architecture of this compound, featuring both a sterically demanding biphenyl group and a coordinating aniline nitrogen, makes it an excellent scaffold for the design of novel ligands in catalysis.

Precursors for Novel Ligands in Transition Metal Catalysis

The aniline and biphenyl functional groups within this compound serve as versatile handles for synthesizing advanced ligands for transition metal catalysis. The aniline nitrogen can be readily functionalized to create a variety of ligand types, including N-heterocyclic carbenes (NHCs), which are highly valued in homogeneous catalysis. For instance, aniline derivatives are key starting materials in the modular synthesis of sterically bulky and electronically tunable NHC ligands. These ligands can impart extreme steric hindrance around a metal center, a critical feature for promoting challenging catalytic transformations and stabilizing reactive intermediates.

Furthermore, aniline-based ligands have been successfully incorporated into well-defined, air- and moisture-stable Palladium(II) precatalysts of the type [(NHC)PdCl2(aniline)]. nih.govorganic-chemistry.org These complexes have demonstrated high activity in a range of cross-coupling reactions. The ability to modify the electronic properties of the aniline ligand offers a powerful tool for fine-tuning the catalyst's performance for specific applications. nih.govorganic-chemistry.org The biphenyl component of the molecule provides a rigid and bulky framework, which is a common feature in high-performance ligands used in cross-coupling chemistry. nih.govmit.edu

Application in C-N and C-O Bond Formation Catalysis

Catalytic systems derived from ligands bearing biphenyl and aniline motifs are extensively used in palladium-catalyzed carbon-nitrogen (C-N) and carbon-oxygen (C-O) cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. acs.orgresearchgate.net The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, frequently employs bulky, electron-rich phosphine (B1218219) ligands based on a biphenyl scaffold. nih.govuwindsor.ca The steric bulk of these ligands is thought to facilitate the final reductive elimination step, which forms the desired product. uwindsor.ca

Similarly, aniline derivatives themselves are crucial substrates and products in these coupling reactions. Catalysts bearing aniline-derived ligands have shown excellent activity in Buchwald-Hartwig aminations, even with challenging substrates like aryl chlorides. nih.gov The development of catalysts that can effectively couple a wide range of amines and aryl halides under mild conditions is a continuous area of research, and the structural features of this compound make it a promising platform for developing ligands tailored for such transformations. mit.eduuwindsor.ca

Design of Single-Chain Nanoparticles (SCNPs) with Integrated Catalytic Sites

Single-chain nanoparticles (SCNPs) are individual polymer chains that are collapsed into a compact, globular structure, often mimicking the structure and function of enzymes. nih.govnih.gov There is growing interest in designing SCNPs with integrated catalytic sites to create "nano-reactors" that can enhance reaction rates and selectivity. researchgate.netacs.org

The this compound molecule could be incorporated into a polymer chain as a functional monomer. Subsequent intramolecular cross-linking would fold the polymer into an SCNP, positioning the aniline or a derivative thereof within the nanoparticle's core. This embedded functional group could then act as a catalytic site. For instance, aniline moieties have been shown to catalyze reactions when incorporated into larger structures. researchgate.net This approach allows for catalysis to occur in a unique nano-environment, potentially leading to enhanced stability, recyclability, and activity compared to the free catalyst. nih.govrsc.org The design of such catalytic SCNPs represents a frontier in creating artificial enzymes for a variety of chemical transformations. nih.gov

Exploration in Chiral Catalysis

The biphenyl unit is a classic example of a scaffold that can exhibit axial chirality due to restricted rotation around the C-C single bond connecting the two aryl rings. This property is the foundation for some of the most successful classes of chiral ligands in asymmetric catalysis, such as BINOL and its derivatives. nih.gov

By introducing appropriate substituents at the ortho-positions of the biphenyl rings, derivatives of this compound could be synthesized as axially chiral molecules. These chiral ligands could then be used to prepare transition metal catalysts for enantioselective reactions. The development of new, adjustable axially chiral biphenyl ligands is a major focus in asymmetric synthesis, as fine-tuning the steric and electronic properties of the ligand is key to achieving high enantioselectivity in a variety of reactions. nih.govresearchgate.netnih.govchemrxiv.orgbohrium.com The synthesis of chiral phosphoric acids from axially chiral biphenols has also proven to be a powerful strategy in asymmetric catalysis. nih.govresearchgate.net Therefore, chiral derivatives of this compound hold significant potential for applications in the stereocontrolled synthesis of valuable chemical compounds.

Development in Chemical Sensing Technologies

The electronic properties and potential for functionalization of this compound make it a candidate for use in chemical sensor development, particularly in the form of thin films for detecting various gases.

Design of Thin Films for Gas Sensing Applications (e.g., moisture, ammonia (B1221849), sulfur dioxide)

Thin-film gas sensors operate by detecting changes in their electrical properties upon exposure to a target analyte. nih.govazosensors.com Conducting polymers, especially polyaniline (PANI), are highly investigated materials for this purpose due to their good conductivity, environmental stability, and sensitivity at room temperature. mdpi.com Thin films of PANI and its composites can be deposited on substrates to create chemiresistive sensors for a variety of toxic gases. mdpi.com

Ammonia (NH₃) Sensing: Polyaniline-based sensors are particularly effective for ammonia detection. proquest.combohrium.comresearchgate.netproquest.commdpi.com The sensing mechanism relies on the interaction of the lone pair of electrons on the ammonia molecule with the acidic sites on the PANI backbone, leading to a change in the polymer's doping state and, consequently, its resistance. proquest.com Nanofibrous PANI thin films have shown high sensitivity and selectivity to ammonia at room temperature, with the ability to detect concentrations as low as parts-per-million (ppm). proquest.comproquest.com

Sulfur Dioxide (SO₂) Sensing: PANI has also been successfully used to create sensors for sulfur dioxide. acs.orgresearchgate.netbohrium.com Upon exposure to SO₂, a reducing gas, the electrical resistance of PANI-based microwire arrays decreases, allowing for detection at room temperature with fast response times. acs.orgresearchgate.net Research has demonstrated the ability to detect SO₂ concentrations down to 1 ppm. acs.org

While direct data on moisture sensing for this specific compound is not available, the principles of using polymeric thin films for gas detection are well-established. mdpi.comnih.gov The aniline functional group in this compound could be polymerized, potentially in combination with other materials, to create a novel sensing layer. The biphenyl group would add steric bulk and could influence the morphology and porosity of the resulting thin film, which are critical factors for sensor performance, including sensitivity, selectivity, and response time.

Table 1: Performance of Polyaniline-Based Gas Sensors

Target Gas Sensor Material Concentration Range Sensitivity / Response Operating Temperature Reference
Ammonia (NH₃) Nanofibrous PANI Thin Film 10 - 100 ppm 29.30% Room Temperature proquest.com
Ammonia (NH₃) PANI Thin Film 25 - 150 ppm 245% Room Temperature proquest.com
Ammonia (NH₃) PANI Nanofiber Thin Film 0.25 - 2 ppm Noticeable Response Room Temperature researchgate.net
Sulfur Dioxide (SO₂) PANI Microwire Arrays 1 - 50 ppm Detects down to 1 ppm Room Temperature acs.orgresearchgate.net

Electrochemical Sensor Development for Trace Analyte Detection

The development of sensitive and selective electrochemical sensors for the detection of trace analytes is a significant area of research. While specific studies on the use of this compound as a primary recognition element in electrochemical sensors are not extensively documented, the structural motifs of this compound—a biphenyl ether and an aniline derivative—suggest its potential utility in this field. Aniline and its derivatives are known to be electroactive and can be polymerized to form conductive polymers, which are excellent materials for sensor fabrication. nih.gov

Electrochemical sensors based on aniline derivatives often utilize the electropolymerization of the monomer onto an electrode surface, such as a glassy carbon electrode (GCE). researchgate.netmdpi.com This process creates a polymer film that can interact with target analytes, leading to a detectable change in the electrochemical signal. For a compound like this compound, the bulky biphenyl group could enhance the porosity and surface area of the resulting polymer film, potentially increasing the number of active sites for analyte interaction.

The general approach to developing such a sensor would involve the following steps:

Electrode Modification: A bare electrode (e.g., GCE, gold electrode, or screen-printed electrode) is modified with the sensing material. This can be achieved by drop-casting a solution of this compound onto the electrode surface or by in-situ electropolymerization.

Characterization: The modified electrode is characterized using techniques such as cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) to confirm the successful modification and to understand the electrochemical properties and morphology of the sensing film.

Optimization of Sensing Parameters: Experimental conditions such as pH of the supporting electrolyte, accumulation time, and potential are optimized to achieve the best analytical performance for the target analyte.

Analytical Performance Evaluation: The sensor's performance is evaluated in terms of its linear range, limit of detection (LOD), sensitivity, selectivity, and stability for the detection of a specific trace analyte.

Given the structural similarities to other aniline derivatives used in sensing applications, a sensor based on this compound could potentially be developed for the detection of various analytes, including metal ions, organic pollutants, and biomolecules. cluster-science.com The biphenyl ether moiety might also introduce specific binding interactions, enhancing the selectivity for certain analytes.

Mechanism of Sensing and Selectivity Enhancement

The sensing mechanism of an electrochemical sensor based on an aniline derivative like this compound would likely involve the electrochemical oxidation or reduction of the aniline group. mdpi.com The interaction of the target analyte with the modified electrode surface would modulate this electrochemical response.

Several mechanisms could contribute to the sensing process:

Electrocatalysis: The polymer film derived from this compound could exhibit catalytic activity towards the electrochemical reaction of the analyte. This would result in an enhanced peak current or a shift in the peak potential, which can be correlated to the analyte concentration. mdpi.com

Host-Guest Interactions: The specific chemical structure of the sensing material, particularly the biphenyl ether cavity, could allow for the selective binding of the analyte through host-guest interactions. This binding event can alter the electrochemical properties of the polymer film, leading to a detectable signal.

Impedance Changes: The binding of the analyte to the electrode surface can change the charge transfer resistance of the electrode-electrolyte interface. This change can be measured using electrochemical impedance spectroscopy (EIS) and used for quantification.

Selectivity Enhancement is a crucial aspect of sensor development. For a sensor based on this compound, selectivity could be enhanced through several strategies:

Molecular Imprinting: A molecular imprinting polymer (MIP) could be created using the target analyte as a template during the electropolymerization of the aniline derivative. This would create specific recognition sites for the analyte, significantly improving selectivity.

Functionalization with Nanomaterials: Incorporating nanomaterials such as graphene, carbon nanotubes, or metal nanoparticles into the polymer matrix can enhance the sensitivity and selectivity of the sensor. nih.gov These nanomaterials can increase the surface area, improve electrical conductivity, and provide additional catalytic sites. nih.gov

Introduction of Specific Functional Groups: The aniline or biphenyl rings could be further functionalized with groups that have a high affinity for the target analyte. For example, the introduction of amino or carboxyl groups could enhance the binding of metal ions. nih.gov

The presence of interfering species is a common challenge in electrochemical sensing. The selectivity of the sensor is its ability to provide a response for the target analyte in the presence of other compounds. electrochemsci.org By employing the strategies mentioned above, a highly selective electrochemical sensor based on this compound could potentially be developed for the reliable detection of trace analytes in complex samples. nih.govelectrochemsci.org

Mechanistic Biological Investigations of Biphenyl Ether Anilines and Their Derivatives

In Vitro Cellular Activity Studies (e.g., anti-proliferative mechanisms in 2D/3D cell models)

Biphenyl ether aniline derivatives have been investigated for their potential as anticancer agents due to their structural resemblance to known bioactive compounds. In vitro studies using various cancer cell lines are crucial to elucidate their anti-proliferative mechanisms. These studies often involve both traditional 2D cell culture models and more physiologically relevant 3D spheroid models.

The anti-proliferative activity of these compounds is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. Results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cells.

For instance, a study on a series of biphenyl carboxylic acid derivatives, which share the biphenyl scaffold, demonstrated significant anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. ajgreenchem.comajgreenchem.com The IC50 values for the most active compounds were in the low micromolar range, indicating potent cytotoxic effects. ajgreenchem.comajgreenchem.com

Table 1: Representative Anti-proliferative Activity of Biphenyl Derivatives in 2D Cell Models

CompoundCell LineIC50 (µM)Reference
Biphenyl Carboxylic Acid Derivative 3aMCF-710.14 ± 2.05 ajgreenchem.comajgreenchem.com
Biphenyl Carboxylic Acid Derivative 3aMDA-MB-23110.78 ± 2.58 ajgreenchem.comajgreenchem.com
Biphenyl Carboxylic Acid Derivative 3jMCF-79.92 ± 0.97 ajgreenchem.comajgreenchem.com
Biphenyl Carboxylic Acid Derivative 3jMDA-MB-2319.54 ± 0.85 ajgreenchem.comajgreenchem.com
2-[(4-acetylphenyl)carbamoyl]phenyl acetateVariousActive at 10 µM iucr.org

Mechanistic studies often reveal that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest at specific phases, such as the G2/M phase. nih.gov The transition to 3D cell culture models, such as spheroids, provides a more accurate representation of the in vivo tumor microenvironment. These models can be used to evaluate the penetration of the drug into the tumor mass and its efficacy in a more complex setting. While specific data on this compound in 3D models is limited, the general class of biphenyl ether anilines holds promise for further investigation in these advanced in vitro systems.

Enzyme Inhibition Assays and Mechanistic Elucidation (e.g., urease, β-glucuronidase, cholinesterases)

Biphenyl ether aniline derivatives have been explored for their inhibitory effects on various enzymes implicated in different diseases. Enzyme inhibition assays are fundamental in drug discovery to identify lead compounds and understand their mechanism of action.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its inhibition is a target for the treatment of infections caused by Helicobacter pylori and for certain agricultural applications. Biphenyl-4-carboxamide derivatives have shown inhibitory activity against urease. bohrium.com For example, one such derivative demonstrated 31.42% inhibition of urease at a concentration of 0.25 mM. bohrium.com

β-Glucuronidase Inhibition: β-Glucuronidase is an enzyme involved in the metabolism of various endogenous and exogenous compounds. Its inhibitors have potential applications in preventing the reactivation of carcinogenic metabolites in the gut. Several studies have reported the β-glucuronidase inhibitory activity of biphenyl and related structures. For example, hybrid bisindole-thiosemicarbazides have shown exceptional β-glucuronidase inhibition with IC50 values in the low micromolar to nanomolar range. nih.gov

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. Biphenyl derivatives have been identified as potent inhibitors of both AChE and BChE. mdpi.com For instance, certain biphenylalkoxyamine derivatives have shown submicromolar inhibition of BChE. nih.gov One study reported a biphenyl derivative with an IC50 value of 0.74 µM for BuChE and 1.18 µM for AChE. mdpi.com

Table 2: Representative Enzyme Inhibitory Activity of Biphenyl Derivatives

EnzymeCompound ClassInhibition DataReference
UreaseBiphenyl-4-carboxamides31.42% inhibition at 0.25 mM bohrium.com
β-GlucuronidaseBisindole-thiosemicarbazidesIC50 = 0.1 - 5.7 µM nih.gov
Acetylcholinesterase (AChE)Biphenyl derivativesIC50 = 0.096 µM mdpi.com
Butyrylcholinesterase (BChE)BiphenylalkoxyaminesIC50 < 1 µM nih.gov
Butyrylcholinesterase (BChE)Biphenyl derivativesIC50 = 0.74 µM mdpi.com

The mechanism of inhibition can be elucidated through kinetic studies, which can determine whether the inhibition is competitive, non-competitive, or uncompetitive. Molecular docking studies are also employed to predict the binding mode of the inhibitors within the active site of the enzyme.

Investigation of Molecular Target Interactions and Binding Modes (e.g., tubulin, EGFR, ATP binding sites)

Understanding the interaction of small molecules with their biological targets at a molecular level is crucial for rational drug design. Biphenyl ether aniline derivatives, due to their structural features, have the potential to interact with various important biological targets.

Tubulin Inhibition: Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. Tubulin inhibitors are a major class of anticancer drugs. Several biphenyl derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine-binding site. nih.govnih.gov Mechanistic studies have shown that these compounds can cause cell cycle arrest at the G2/M phase by disrupting microtubule dynamics. nih.gov The binding mode often involves hydrophobic interactions between the biphenyl rings and a hydrophobic pocket in the tubulin protein. nih.gov

EGFR and ATP Binding Site Interactions: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a key role in cell proliferation and is a major target in cancer therapy. Many EGFR inhibitors are designed to bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules. The biphenyl moiety is a common scaffold in the design of EGFR inhibitors. chemrxiv.orgnih.gov Bivalent inhibitors that simultaneously occupy the ATP site and an adjacent allosteric site have also been developed, with the biphenyl group often playing a role in these interactions. chemrxiv.org The binding of these inhibitors is typically characterized by hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding pocket. researchgate.net

Table 3: Potential Molecular Targets and Binding Interactions of Biphenyl Ether Aniline Derivatives

Molecular TargetKey InteractionsPotential EffectReference(s)
Tubulin (Colchicine Site)Hydrophobic interactions with biphenyl ringsInhibition of tubulin polymerization, G2/M cell cycle arrest nih.govnih.gov
EGFR (ATP Binding Site)Hydrogen bonds, hydrophobic interactionsInhibition of tyrosine kinase activity, anti-proliferative effects chemrxiv.orgnih.govresearchgate.net
Allosteric Sites (e.g., on EGFR)Hydrophobic and van der Waals interactionsModulation of enzyme activity, potential for enhanced inhibition chemrxiv.org

The investigation of these molecular interactions often involves techniques such as X-ray crystallography to determine the co-crystal structure of the compound bound to its target protein, and molecular docking simulations to predict the binding pose and interactions.

In Silico Screening and Pharmacophore Modeling for Potential Biological Pathways

In silico methods, including virtual screening and pharmacophore modeling, are powerful tools in modern drug discovery that can accelerate the identification of new drug candidates and help to elucidate their potential biological pathways.

Virtual Screening: Virtual screening involves the computational screening of large libraries of chemical compounds against a specific biological target to identify molecules that are likely to bind to the target. scispace.com For biphenyl ether aniline derivatives, virtual screening can be used to identify potential protein targets by docking the compounds into the binding sites of a wide range of proteins. This can help to predict the biological activities of these compounds and guide experimental studies.

Pharmacophore Modeling: A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structures of known active compounds (ligand-based) or the structure of the target's binding site (structure-based). These models can then be used to screen compound databases to find new molecules with the desired activity. Several studies have utilized pharmacophore modeling for the discovery of biphenyl derivatives with various biological activities, including anticancer and enzyme inhibitory effects. bohrium.comnih.gov

For example, in the development of biphenyl-4-carboxamide derivatives as enzyme inhibitors, molecular docking studies were performed to investigate the binding mechanism of the synthesized compounds with acetylcholinesterase, butyrylcholinesterase, and urease. bohrium.com These in silico studies helped to rationalize the observed pharmacological activities and identified key interactions between the compounds and the active sites of the enzymes. bohrium.com

Similarly, in the design of biphenyl and biphenyl ether inhibitors of sulfatases, molecular modeling was used to guide the synthesis of compounds with improved potency and selectivity. nih.gov These computational approaches can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising compounds.

Table 4: Application of In Silico Methods for Biphenyl Ether Aniline Derivatives

In Silico MethodApplicationOutcomeReference(s)
Virtual ScreeningIdentification of potential protein targets for biphenyl derivativesPrediction of biological activities and guidance for experimental validation scispace.com
Pharmacophore ModelingDesign and discovery of new biphenyl derivatives with specific biological activitiesIdentification of key molecular features for activity, screening of compound libraries bohrium.comnih.gov
Molecular DockingInvestigation of binding modes of biphenyl derivatives with their targetsRationalization of structure-activity relationships, guidance for lead optimization bohrium.com

By integrating these in silico approaches with experimental validation, researchers can gain a deeper understanding of the biological pathways modulated by this compound and its derivatives, and accelerate the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies Related to Mechanistic Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, enabling the optimization of a lead compound's biological activity by making targeted structural modifications. For compounds containing the biphenyl scaffold, a key area of investigation has been their development as Angiotensin II receptor antagonists. nih.govmdpi.comnih.gov

Research into biphenyl derivatives has shown that specific structural features are crucial for potent antagonism of the Angiotensin II type 1 (AT1) receptor. A classic example involves the incorporation of an acidic group, such as a tetrazole or a carboxylic acid, on one of the phenyl rings. This feature is critical for mimicking the binding of the natural ligand, Angiotensin II.

SAR studies on various series of biphenyl compounds have elucidated key determinants of activity:

The Biphenyl Core : Provides a rigid scaffold that correctly positions key functional groups for optimal receptor interaction.

The Acidic Moiety : The placement of a tetrazole ring at the 2'-position of the biphenyl system is a common and highly effective feature for achieving high-affinity binding to the AT1 receptor. mdpi.com

Linker and Substituents : The nature of the linker between the biphenyl core and other parts of the molecule, as well as substituents on the second phenyl ring, significantly influences potency. For instance, in a series of 2-alkyl-4-(biphenylylmethoxy)pyridine derivatives, variations in the alkyl groups and other substituents on the pyridine ring led to compounds with IC50 values (a measure of inhibitory potency) in the low nanomolar to micromolar range. nih.gov

These principles suggest that the biological activity of this compound could be significantly modulated by introducing functional groups at various positions on its biphenyl or aniline rings.

Table 1: SAR Insights from Biphenyl-based Angiotensin II Receptor Antagonists
Structural Feature/ModificationObserved Effect on Biological ActivityExample Compound ClassReference
Addition of 2'-(1H-tetrazol-5-yl) group to biphenyl coreSignificantly increases binding affinity and antagonist potency at the AT1 receptor.Valsartan Derivatives, Losartan mdpi.comnih.gov
Variation of alkyl substituentsModulates potency; ED50 values for pressor response inhibition in rats ranged from 0.1-1.0 mg/kg depending on the substituent.2-alkyl-4-([2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methoxy)quinolines nih.gov
Linker between biphenyl and heterocyclic ringA methyleneoxy linker was found to be effective in positioning the biphenyl moiety for receptor binding.Biphenylylmethoxy-pyridine Derivatives nih.gov

Studies on Cellular Pathway Modulation (e.g., mitotic arrest, angiotensin-II induced effects)

The biphenyl-aniline backbone is a privileged structure found in molecules that modulate critical cellular pathways, including cell division and hormonal signaling.

Mitotic Arrest

A class of compounds structurally related to the title molecule, N-biphenylanilides, has been identified as potent antimitotic agents that induce cell cycle arrest. nih.gov These compounds were found to halt the cell cycle at the G2/M transition phase in Hodgkin Lymphoma and other tumor cell lines, often in the nanomolar concentration range. nih.gov

The primary mechanism for this mitotic arrest involves the disruption of microtubule dynamics. Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. Detailed mechanistic studies revealed two distinct modes of action among N-biphenylanilide derivatives:

Inhibition of Tubulin Polymerization : One derivative, PTA34, was shown to directly inhibit the polymerization of tubulin, the protein subunit of microtubules. This action prevents the formation of a functional mitotic spindle. nih.gov

Microtubule Fragmentation : Other derivatives, PTA73 and RS35, induced the fragmentation of existing microtubules. This disruption also prevents proper kinetochore-spindle interaction, leading to a prolonged arrest in prometaphase. nih.gov

This sustained mitotic arrest ultimately triggers apoptosis (programmed cell death), a desirable outcome for an anticancer agent. The process involves the modulation of key regulatory proteins, including the maintenance of the active Cyclin B1-CDK1 complex and the inactivation of the anti-apoptotic protein Bcl-2. nih.gov

Angiotensin-II Induced Effects

As discussed in the SAR section, the biphenyl structure is a cornerstone of Angiotensin II Type 1 (AT1) receptor antagonists. Angiotensin II is a peptide hormone that plays a central role in regulating blood pressure and fluid balance. Its effects are mediated through the AT1 receptor and include vasoconstriction, release of aldosterone, and sympathetic nervous system activation. nih.gov

Biphenyl-containing molecules can competitively block the AT1 receptor, thereby inhibiting the downstream cellular effects of Angiotensin II. By displacing Angiotensin II from its receptor, these antagonists prevent the signaling cascade that leads to a rise in blood pressure. nih.govnih.gov Numerous compounds based on this scaffold have been developed as antihypertensive drugs. mdpi.comnih.gov Studies in animal models have confirmed that these compounds effectively inhibit the pressor response induced by Angiotensin II infusion and can produce a sustained lowering of blood pressure in hypertensive models. nih.gov

Table 2: Cellular Pathway Modulation by Structurally Related Biphenyl Compounds
Compound Class / DerivativeCellular Pathway ModulatedObserved Mechanistic EffectReference
N-biphenylanilides (PTA34)Mitotic Arrest (Cell Cycle)Inhibits tubulin polymerization, causing G2/M phase arrest and subsequent apoptosis. nih.gov
N-biphenylanilides (PTA73, RS35)Mitotic Arrest (Cell Cycle)Induces microtubule fragmentation, leading to prolonged prometaphase arrest. nih.gov
Biphenylyltetrazole Derivatives (e.g., Valsartan)Angiotensin II SignalingActs as a competitive antagonist at the AT1 receptor, blocking Angiotensin II-induced vasoconstriction. mdpi.comnih.gov
Biphenylylmethoxy-quinolinesAngiotensin II SignalingInhibits Angiotensin II-induced pressor response with IC50 values in the 0.005-0.5 µM range in vitro. nih.gov

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

The compound 2-([1,1'-Biphenyl]-2-yloxy)-4-methylaniline is a complex aromatic molecule integrating three key structural motifs: a biphenyl (B1667301) group, an ether linkage, and a substituted aniline (B41778) moiety. While direct experimental research on this specific molecule is not extensively documented in publicly accessible literature, a comprehensive analysis based on the established chemistry of its constituent parts and related analogues provides significant insights. The biphenyl scaffold is a recognized "privileged structure" in medicinal chemistry and materials science, known for imparting valuable electronic, steric, and pharmacokinetic properties. gre.ac.ukresearchgate.net The diaryl ether linkage offers a balance of rigidity and conformational flexibility, crucial for molecular recognition and stability. The substituted aniline portion serves as a versatile chemical handle for further functionalization and as a potential pharmacophore.

Plausible synthetic strategies for this molecule are well-established in modern organic chemistry. Key methodologies include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling for constructing the biphenyl unit, and the Buchwald-Hartwig amination or Ullmann condensation for forming the C-N and C-O bonds, respectively. gre.ac.ukwikipedia.orgbeilstein-journals.orgrsc.org These methods offer a modular approach to the synthesis, allowing for the potential creation of a diverse library of analogues. The primary contribution of studying this molecule lies in its potential as a scaffold for developing novel materials and therapeutic agents, bridging the gap between well-understood chemical functionalities in a unique structural arrangement.

Unresolved Challenges and Open Questions

The most significant challenge concerning this compound is the current lack of empirical data. The absence of published, peer-reviewed studies on its synthesis and properties means that its potential remains largely theoretical. Key unresolved questions include:

Optimal Synthesis: While several synthetic routes can be proposed, the most efficient, scalable, and cost-effective method for its preparation has not been determined. Challenges in synthesis may include achieving regioselectivity and managing steric hindrance between the bulky substituents. rsc.org

Physicochemical and Structural Properties: Fundamental experimental data, such as its melting point, solubility, crystal structure, and detailed spectroscopic signatures, are unavailable. This information is critical for any practical application.

Biological Activity Profile: The biological activity of this compound is unknown. Although the biphenyl and aniline moieties are present in many bioactive molecules, it is unclear what, if any, therapeutic properties this specific combination may possess. ijsdr.orgnih.govnih.gov

Material Properties: Its potential utility in materials science, for instance as a component in organic light-emitting diodes (OLEDs) or other organic electronics, is purely speculative without experimental validation of its photophysical and electronic properties. mdpi.comresearchgate.net

Prospective Avenues for Synthetic Innovation and Functionalization

Future research should prioritize the development and optimization of synthetic routes to this compound and its derivatives. Several innovative avenues exist:

Convergent Synthesis: Developing a convergent synthetic strategy, where the three main components are synthesized separately and then coupled in the final steps, could offer high efficiency and modularity. For instance, coupling a pre-formed biphenyl ether boronic acid with a 4-methyl-aniline derivative via a Suzuki reaction could be a promising approach. rsc.orgacs.org

C-H Functionalization: Modern C-H activation/functionalization techniques could provide novel and more direct pathways to synthesize or modify the core structure. escholarship.orguva.nl This could allow for the late-stage introduction of various functional groups onto the aromatic rings, enabling the rapid generation of a library of derivatives for screening purposes.

Flow Chemistry and Scalability: Investigating the synthesis using continuous flow chemistry could address challenges of scalability, safety, and reproducibility, which is particularly relevant for palladium-catalyzed reactions that can be sensitive to reaction conditions. stackexchange.com

Diverse Functionalization: The aniline nitrogen and the aromatic rings are prime targets for further functionalization. The amino group can be acylated, alkylated, or converted into other nitrogen-containing functionalities. The aromatic rings can undergo electrophilic substitution to introduce a wide range of substituents, thereby tuning the electronic and steric properties of the molecule for specific applications. rsc.orgescholarship.org

Emerging Research Opportunities in Diverse Applications

Once a reliable synthetic route is established, this molecular scaffold opens up numerous research opportunities across various fields:

Medicinal Chemistry: Given the prevalence of biphenyl ethers and anilines in pharmaceuticals, this compound and its derivatives should be screened for a wide range of biological activities. nih.govresearchgate.netrsc.org Potential areas of interest include anticancer, anti-inflammatory, antimicrobial, and neurological applications, where related structures have shown promise. researchgate.netijsdr.org

Materials Science: The rigid biphenyl core combined with the diaryl ether linkage suggests potential applications in organic electronics. mdpi.com Derivatives could be investigated as host materials for phosphorescent OLEDs, components of liquid crystals, or as building blocks for high-performance polymers. rsc.org

Ligand Development: Functionalized biphenyls are important ligands in catalysis. nih.gov By introducing coordinating groups (e.g., phosphines, pyridines) onto the scaffold, novel ligands could be developed for transition metal catalysis, potentially offering unique steric and electronic properties that influence catalytic activity and selectivity.

Agrochemicals: The structural similarity to some known fungicides and herbicides suggests that screening for agrochemical activity could be a fruitful area of investigation. bohrium.com

Broader Impact on Chemical Science and Related Disciplines

The systematic study of this compound and its derivatives could have a broader impact beyond its own specific applications. It would contribute to a deeper understanding of structure-property relationships in complex, multi-component aromatic systems. For example, research could elucidate how the interplay between the biphenyl, ether, and aniline moieties influences properties such as molecular conformation, electronic structure, and biological target affinity.

Success in developing efficient synthetic strategies for this class of molecules would further showcase the power and versatility of modern synthetic methodologies like cross-coupling and C-H functionalization. nih.govrsc.org Furthermore, the discovery of significant biological activity or novel material properties would validate the rational design of complex molecules by combining known "privileged" structural fragments, providing a valuable case study for future endeavors in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-([1,1'-Biphenyl]-2-yloxy)-4-methylaniline?

  • Methodological Answer : Synthesis typically involves coupling reactions, such as Ullmann or Buchwald-Hartwig amination, to introduce the biphenyl-oxy group. For example, analogous biphenyl-amines are synthesized via nucleophilic substitution between halogenated biphenyls and methylaniline derivatives under palladium catalysis . Reaction conditions (e.g., 80–120°C, 12–24 hours) and solvents (toluene or DMF) should be optimized for yield. Post-synthesis purification via column chromatography or recrystallization (e.g., ethyl acetate/hexane mixtures) is critical .

Q. How can the structure of this compound be validated experimentally?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and coupling patterns. Single-crystal X-ray diffraction (as in ) provides definitive conformational data, such as bond angles and torsion angles. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups like NH₂ and aryl ethers .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer : The compound is likely stable in inert, anhydrous solvents (e.g., dichloromethane, DMSO) based on analogs in and . Storage in airtight, light-resistant containers under nitrogen at –20°C minimizes degradation. Avoid exposure to moisture and strong acids/bases due to the presence of the aniline group, which is prone to oxidation .

Advanced Research Questions

Q. What computational methods are suitable for predicting electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model electron density, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. Studies using exact-exchange terms (e.g., Becke’s 1993 functional) improve thermochemical accuracy for aryl amines . Solvent effects are modeled via polarizable continuum models (PCM) to predict solubility and stability .

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Methodological Answer : Kinetic and mechanistic studies (e.g., monitoring intermediates via LC-MS) identify bottlenecks. For biphenyl derivatives, steric hindrance from ortho-substituents may reduce coupling efficiency. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and ligand systems (e.g., XPhos) to enhance turnover. Statistical design of experiments (DoE) helps isolate critical variables like temperature and reagent stoichiometry .

Q. What strategies are effective for evaluating biological activity, such as antitumor potential?

  • Methodological Answer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Molecular docking studies can predict interactions with targets like tubulin or NMDA receptors, as seen in biphenyl-based therapies (). In vivo models (e.g., xenografts) assess pharmacokinetics and toxicity. Validate enzyme inhibition (e.g., kinase assays) with Western blotting to confirm downstream effects .

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Methodological Answer : X-ray crystallography reveals weak intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize the lattice. Such packing can affect melting points, solubility, and mechanical stability. For example, all-trans conformations in the biphenyl backbone () may enhance crystallinity, impacting formulation in drug delivery systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.